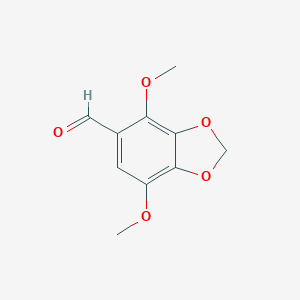

4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde

Description

4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde is a methoxy-substituted benzodioxole derivative featuring a formyl group at the 5-position. This compound serves as a critical intermediate in synthesizing methoxy-analogues of coenzyme Q (Qn), which exhibit antitumor properties by inhibiting metastasis in breast, ovarian, and skin cancers . The molecule is synthesized via formylation of dihydroapiol (a natural polyalkoxyallylbenzene derived from parsley essential oil) using SnCl₄ as a catalyst, achieving a high yield of 90% under mild conditions (0°C, 1 hour) . Its structural features include:

- Methoxy groups at positions 4 and 5.

- Methylenedioxy ring (1,3-benzodioxole core).

- Aldehyde functionality at position 3.

The compound is characterized by NMR (¹H and ¹³C), IR (carbonyl stretch at 1609–1674 cm⁻¹), and mass spectrometry (molecular ion peak at MW = 238.2 g/mol) .

Properties

IUPAC Name |

4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMQYNBMPDQOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C=O)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502499 | |

| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17055-09-3 | |

| Record name | Apiolealdehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17055-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 752391 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017055093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC752391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of a chloroiminium intermediate, which acts as an electrophilic formylating agent. The substrate, 4,7-dimethoxy-1,3-benzodioxole, undergoes electrophilic substitution at the activated para position relative to the electron-donating methoxy groups. Key steps include:

-

Activation of NMFA : POCl₃ reacts with NMFA to form a reactive chloroiminium ion.

-

Electrophilic Attack : The chloroiminium ion attacks the aromatic ring, leading to intermediate formation.

-

Hydrolysis : The intermediate is hydrolyzed under acidic or aqueous conditions to yield the aldehyde.

Typical conditions involve stirring the substrate with POCl₃ (1.7 equiv) and NMFA (1.3 equiv) at room temperature for 3 hours, followed by quenching with water. This method achieves yields of 70–85% with high regioselectivity.

Optimization Insights

-

Solvent Choice : Dichloromethane or acetonitrile is preferred for optimal reagent solubility.

-

Temperature Control : Room temperature minimizes side reactions such as over-oxidation.

-

Workup : Simple extraction and recrystallization from isopropanol yield >95% purity.

Nitropropene Intermediate Hydrolysis

An alternative route involves the synthesis of a nitropropene intermediate, followed by hydrolysis to the aldehyde. This method, adapted from classical nitroalkene chemistry, is particularly effective for substrates with steric hindrance.

Synthetic Pathway

Key Reaction Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitropropene formation | TNM, acetone, pyridine, 0°C → 5°C | 65–75 |

| Hydrolysis | HCl (aq), reflux | 80–85 |

This two-step process achieves an overall yield of 52–64%, with the major limitation being the handling of explosive TNM.

Ozonolysis of Isoapiole

Ozonolysis offers a direct route to apiolealdehyde by cleaving the double bond in isoapiole (a dihydrobenzodioxole derivative). While historically significant, this method is less favored due to operational hazards and variable yields.

Procedure Overview

-

Ozonolysis : Isoapiole is ozonized in dichloromethane at −78°C.

-

Reductive Workup : The ozonide is reduced with dimethyl sulfide (DMS) or zinc dust to yield the aldehyde.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Vilsmeier-Haack | 70–85 | >95 | High | Moderate (POCl₃ handling) |

| Nitropropene Hydrolysis | 52–64 | 90–93 | Moderate | High (TNM explosivity) |

| Ozonolysis | 60–70 | 88–90 | Low | High (ozone toxicity) |

| Cu/TEMPO Oxidation* | 75–85* | >95* | High* | Low (benign oxidant) |

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 1,3-Benzodioxole-5-carboxylic acid, 4,7-dimethoxy-

Reduction: 1,3-Benzodioxole-5-methanol, 4,7-dimethoxy-

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with tailored properties for specific applications.

Biology

Research has highlighted the potential biological activities of this compound and its derivatives:

- Anti-inflammatory Properties : Studies indicate that it can reduce the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cells. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key mediators in inflammatory responses .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and metastasis in various models. Specifically, it has been studied for its effects on breast, skin (melanoma), and ovarian cancers .

Medicine

The therapeutic potential of this compound is being explored in the development of new drugs aimed at treating cancer and inflammatory diseases. Its unique structural features may enable it to interact with specific biological targets, leading to novel therapeutic strategies .

Industry

In industrial applications, this compound is utilized in the synthesis of fragrances and flavoring agents , capitalizing on its aromatic properties. The chemical's versatility allows it to be incorporated into various formulations within the fragrance industry.

Anti-inflammatory Activity Study

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in RAW264.7 macrophage cells. The compound was shown to inhibit iNOS and COX-2 expression effectively .

Anticancer Activity Research

Another research effort focused on the anticancer properties of this compound revealed its ability to inhibit metastasis in murine models of breast and ovarian cancer. The findings suggest that further exploration into its mechanism of action could lead to new therapeutic options for cancer treatment .

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to the modulation of inflammatory mediators and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

This compound

- Acts as a precursor for CoQ0 analogues, which inhibit cancer metastasis by disrupting mitochondrial electron transport chains .

SY-1

- Directly induces G0/G1 cell-cycle arrest in COLO 205 cells by upregulating p53 and p27/Kip1, while downregulating cyclins D1, D3, and A .

- Shows dose-dependent apoptosis at >150 μM .

4-Methoxy-1,3-benzodioxole-5-carbaldehyde

- Used to synthesize quinoline-piperonal hybrids with acetylcholinesterase (AChE) inhibitory activity .

Biological Activity

4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde is an organic compound belonging to the benzodioxole class. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. Its unique structure, characterized by a benzodioxole ring with methoxy and aldehyde substituents, positions it as a promising candidate for pharmaceutical applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of methoxy groups at positions 4 and 7 enhances its lipophilicity and biological activity. The compound can undergo various chemical reactions, such as oxidation and reduction, making it versatile in synthetic organic chemistry.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study highlighted its ability to reduce the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in RAW264.7 macrophage cells. The compound also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has shown efficacy against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of NF-κB Pathway : The compound suppresses the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses.

- Modulation of TLR4 : It reduces the protein expression levels of Toll-like receptor 4 (TLR4), which plays a crucial role in mediating immune responses.

- Induction of HO-1 : Treatment with this compound significantly increases the expression of heme oxygenase-1 (HO-1), suggesting a protective mechanism against oxidative stress .

Table 1: Summary of Biological Activities

Q & A

Q. What is a standard synthetic route for 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde?

The compound is synthesized via sequential protection, methylation, and formylation steps. Starting from a phenolic precursor, methoxymethyl (MOM) protection is achieved using MOM-Br and NaH in DMF/ethyl ether. Subsequent methylation with MeI and BuLi in hexane introduces the methyl group. Formylation using n-BuLi and DMF in THF yields the aldehyde functionality, followed by deprotection with MsOH in dichloromethane to remove the MOM group .

Q. How can spectroscopic methods characterize the aldehyde functionality in this compound?

The aldehyde proton in the -NMR spectrum typically appears as a singlet near δ 9.8–10.2 ppm. IR spectroscopy confirms the presence of the carbonyl stretch (C=O) at ~1680–1720 cm. Mass spectrometry (MS) further validates the molecular ion peak ([M]), with fragmentation patterns consistent with the benzodioxole scaffold and methoxy substituents .

Q. What are common derivatization strategies for the aldehyde group in this compound?

The aldehyde can be converted to hydrazones by reacting with hydrazine derivatives (e.g., semicarbazide) in ethanol under acidic conditions (glacial acetic acid) at reflux. This is useful for stabilizing the compound or enabling further functionalization, such as cyclization to form heterocyclic derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in trifluoromethyl-substituted analogs, disorder in the CF group can be modeled with split occupancies. Weak π–π interactions (centroid–centroid distances ~3.8–4.0 Å) between aromatic rings can also be quantified, aiding in understanding supramolecular packing .

Q. What computational tools predict the bioactivity of derivatives?

Tools like Molinspiration calculate bioactivity scores (e.g., GPCR ligand, kinase inhibitor potential) and physicochemical properties (logP, polar surface area). Density Functional Theory (DFT) optimizes geometries and evaluates electronic properties (HOMO-LUMO gaps) to correlate with reactivity or binding affinity .

Q. How are regioisomeric byproducts minimized during formylation?

Regioselectivity in formylation is controlled by steric and electronic factors. Using bulky bases (e.g., n-BuLi) directs electrophilic attack to the less hindered position. Monitoring reaction temperature (−78°C to 0°C) and solvent polarity (THF vs. DMF) further suppresses competing pathways. LC-MS or -NMR tracks byproduct formation .

Q. What strategies stabilize the aldehyde group during long-term storage?

Storage under inert gas (N) at −20°C in amber vials reduces oxidation. Derivatization to stable hydrates or inclusion in cyclodextrin complexes can also prevent degradation. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) before storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.